molecular formula C19H25FeNO+2 B560279 (E)-FeCp-oxindole

(E)-FeCp-oxindole

Cat. No.: B560279
M. Wt: 339.3 g/mol
InChI Key: JGKCUURLEMXRGX-ANOGCNOSSA-N
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Description

(E)-FeCP-oxindole is a chemical compound known for its selective inhibition of human vascular endothelial cell growth factor receptor 2 (VEGFR2). This compound has shown significant potential in scientific research, particularly in the fields of cancer treatment and angiogenesis inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-FeCP-oxindole involves the reaction of ferrocene with oxindole under specific conditions. The process typically includes the use of a base to deprotonate the oxindole, followed by the addition of ferrocene to form the desired product. The reaction is carried out under controlled temperature and pressure to ensure the formation of the (E)-isomer .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(E)-FeCP-oxindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include different oxidation states of iron, substituted oxindole derivatives, and reduced forms of the compound .

Scientific Research Applications

(E)-FeCP-oxindole has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and studies involving metal-organic frameworks.

    Biology: Studied for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit VEGFR2, which plays a crucial role in tumor angiogenesis.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes .

Mechanism of Action

(E)-FeCP-oxindole exerts its effects by selectively inhibiting VEGFR2. This inhibition prevents the binding of vascular endothelial growth factor (VEGF) to its receptor, thereby blocking the downstream signaling pathways involved in angiogenesis. The compound’s molecular targets include the ATP-binding site of VEGFR2, which is crucial for its kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to selectively target VEGFR2 without significantly affecting other receptors makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

cyclopentane;(3E)-3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.C5H10.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h3-4,7-10H,1-2,5-6H2,(H,15,16);1-5H2;/q;;+2/b12-9+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKCUURLEMXRGX-ANOGCNOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC1.C1CCC(C1)C=C2C3=CC=CC=C3NC2=O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC1.C1CCC(C1)/C=C/2\C3=CC=CC=C3NC2=O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FeNO+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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